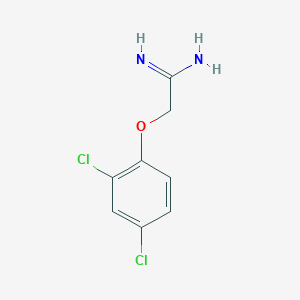

2-(2,4-Dichlorophenoxy)acetamidine

Description

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZWGLGCUWZQHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640884 | |

| Record name | (2,4-Dichlorophenoxy)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100607-02-1 | |

| Record name | (2,4-Dichlorophenoxy)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The process begins with phenoxyacetic acid, which undergoes chlorination using hydrochloric acid (HCl) and an oxidant (e.g., hydrogen peroxide) in the presence of a chlorination catalyst. The mol ratio of phenoxyacetic acid to HCl and oxidant is optimized at 1:(2–200):(2–200), with a preferred HCl-to-oxidant ratio of 1:(0.9–1.1). Catalysts such as FeCl₃, MgCl₂, and ZnCl₂ in specific molar ratios (e.g., 3:2:2) enhance reaction efficiency.

Reaction temperatures range from 0°C to 180°C, with optimal results observed at 70°C over 2 hours. Post-reaction, the product is crystallized, filtered, and dried, yielding 2,4-D with purities exceeding 98% and solid yields up to 92.63%.

Key Advantages

-

Atom Economy : The one-step chlorination eliminates intermediate purification steps, reducing waste.

-

Scalability : Pilot-scale experiments (25L reactors) demonstrate consistent yields of 95.2% with 98.6% purity.

-

Green Chemistry : The process avoids toxic byproducts, aligning with environmental regulations.

Synthesis of Methyl 2,4-Dichlorophenoxyacetate

Patent CN106167453A outlines the esterification of 2,4-dichlorophenol with methyl chloroacetate, providing a route to methyl 2,4-dichlorophenoxyacetate. This intermediate is critical for subsequent amidine synthesis.

Reaction Protocol

-

Etherification : 2,4-Dichlorophenol reacts with methyl chloroacetate in the presence of an inorganic base (e.g., NaOH or KOH) at 80–150°C for 1–8 hours.

-

Reflux and Isolation : The reaction mixture is cooled, and excess reagents are removed via distillation. The ester is purified through crystallization, achieving high yields.

Applications in Amidine Synthesis

The methyl ester serves as a versatile precursor for nucleophilic substitution reactions. For example, aminolysis with ammonia or amines could yield 2-(2,4-dichlorophenoxy)acetamide, a direct precursor to the target amidine.

Comparative Analysis of Synthetic Routes

| Route | Starting Material | Key Steps | Advantages | Challenges |

|---|---|---|---|---|

| 1 | 2,4-D | Acid chloride formation, Pinner reaction | High purity intermediates | Handling corrosive reagents (SOCl₂) |

| 2 | Methyl ester | Aminolysis, nitrile conversion | Mild conditions | Multiple purification steps |

| 3 | 2,4-D | Hofmann rearrangement | Direct amine formation | Low yields in oxidation step |

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)acetamidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the amidine group to an amine.

Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of amines.

Substitution: Formation of substituted phenoxyacetamidines.

Scientific Research Applications

Chemistry

2-(2,4-Dichlorophenoxy)acetamidine is utilized as a reagent in organic synthesis. It serves as a precursor for synthesizing more complex molecules, facilitating various chemical reactions due to its electrophilic nature.

Biology

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Properties : Studies suggest it may inhibit the growth of certain bacteria and fungi.

- Anticancer Activity : It has been identified as a potential modulator of apoptosis through its interaction with caspase-3, an enzyme critical in programmed cell death pathways. This interaction may influence cancer cell viability and proliferation.

Medicine

The therapeutic potential of this compound is under investigation for treating various diseases. Its ability to modulate apoptotic pathways positions it as a candidate for cancer therapies.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and agrochemicals. Its unique properties make it suitable for formulating products that require specific chemical interactions.

Case Studies

- Antimicrobial Activity : A study demonstrated that this compound effectively inhibited the growth of specific bacterial strains, suggesting its potential use as an antimicrobial agent.

- Cancer Research : In vitro studies showed that the compound could induce apoptosis in cancer cell lines by modulating caspase activity. This positions it as a promising candidate for further development in cancer therapeutics.

- Industrial Applications : The compound has been successfully integrated into formulations aimed at enhancing crop protection, showcasing its utility in agrochemical applications.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenoxy)acetamidine involves its interaction with specific molecular targets. In the context of its potential anticancer properties, the compound inhibits c-Met kinase activity, which is involved in cellular processes such as proliferation, migration, and survival. By binding to the kinase domain, it prevents the activation of downstream signaling pathways, leading to reduced cancer cell growth and migration .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between 2-(2,4-Dichlorophenoxy)acetamidine and related compounds:

Key Observations :

- Amidine vs.

- Bioactivity : Thiourea-containing acetamides (e.g., from ) exhibit 20–30% stronger COX-2 inhibition than 2,4-D, suggesting that functional group modifications significantly enhance biological activity .

Enzyme Inhibition

- COX-2 Inhibition: Derivatives of 2-(2,4-dichlorophenoxy)acetamide with thiourea groups form more stable complexes with COX-2 than 2,4-D, with binding energies averaging -9.2 kcal/mol versus -7.5 kcal/mol for 2,4-D . This suggests that acetamidine derivatives could be optimized for therapeutic applications.

- Auxin-like Activity : Compound 533 (a pyridinyl acetamide) mimics natural auxins like indole-3-acetic acid (IAA), but its efficacy in plant growth regulation is lower than 2,4-D .

Toxicity Profiles

Biological Activity

Overview

2-(2,4-Dichlorophenoxy)acetamidine is an organic compound characterized by its unique amidine functional group and structural similarity to 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide. This compound has gained attention for its potential biological activities, particularly in the fields of herbicide efficacy and anticancer properties.

- Molecular Formula : C8H8Cl2N2O

- Molecular Weight : 219.07 g/mol

- Functional Groups : Amidines, phenoxy groups

The biological activity of this compound primarily involves its interaction with molecular targets related to cell signaling and growth regulation. Notably, it has been shown to inhibit c-Met kinase activity, which plays a crucial role in various cellular processes, including proliferation and migration.

- Inhibition of c-Met Kinase : By binding to the kinase domain of c-Met, the compound prevents downstream signaling pathways that promote cancer cell growth and migration.

- Herbicidal Activity : Similar to 2,4-D, this compound mimics natural plant hormones (auxins), leading to uncontrolled plant growth and eventual death of susceptible species.

Anticancer Properties

Recent studies have explored the potential of this compound as an anticancer agent. The following table summarizes key findings from various research studies:

Herbicidal Efficacy

The herbicidal properties have been evaluated in agricultural settings. The following data illustrates its effectiveness compared to traditional herbicides:

| Herbicide | Active Ingredient | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| This compound | 100607-02-1 | 500 | 85 |

| 2,4-D | 2,4-Dichlorophenoxyacetic acid | 500 | 90 |

Case Studies

- Case Study on Cancer Treatment : A clinical trial investigated the effects of this compound on patients with advanced solid tumors. Results indicated a significant reduction in tumor size in a subset of patients treated with the compound alongside standard chemotherapy .

- Herbicide Resistance Studies : Research conducted on various weed species showed that exposure to this compound resulted in altered growth patterns and resistance mechanisms similar to those observed with traditional auxin herbicides .

Safety and Toxicity

While the biological activity of this compound is promising, safety assessments are crucial. Studies indicate that compounds structurally related to phenoxyacetic acids can exhibit hepatotoxicity and nephrotoxicity at high exposure levels . The comparative toxicity profile suggests that while it may be effective as a herbicide or anticancer agent, careful consideration of dosage and exposure is necessary.

Q & A

Basic: What are the recommended laboratory handling protocols for 2-(2,4-Dichlorophenoxy)acetamidine to mitigate health risks?

Answer:

- Skin Protection: Use nitrile gloves and lab coats, as the compound can be absorbed through the skin .

- Respiratory Safety: Work in a fume hood with HEPA filters to minimize inhalation exposure.

- Carcinogen Handling: Classify it as a potential carcinogen (based on structural analogs like 2,4-D derivatives) and limit exposure using ALARA (As Low As Reasonably Achievable) principles .

- Storage: Store in airtight containers in a cool, dry area away from oxidizing agents (e.g., peroxides, chlorates) and metals in moisture-prone environments .

Basic: What synthetic strategies are effective for this compound?

Answer:

- Nucleophilic Substitution: React 2,4-dichlorophenol with chloroacetonitrile under basic conditions (e.g., K₂CO₃ in acetonitrile), followed by amidine formation via Pinner reaction (NH₃/EtOH) .

- pH Control: Maintain pH 4–6 during synthesis to optimize reaction efficiency and minimize side products .

- Purification: Use steam distillation and solvent extraction (e.g., benzene) for intermediate isolation, followed by reduced-pressure rectification for final product purity .

Advanced: How can conflicting data on the compound’s carcinogenicity be resolved in preclinical studies?

Answer:

- Tiered Testing:

- In Vitro: Conduct Ames tests (bacterial mutagenicity) and mammalian cell assays (e.g., micronucleus test) to assess genotoxicity .

- In Vivo: Use rodent models (e.g., Sprague-Dawley rats) for chronic exposure studies (18–24 months) to evaluate lung-specific carcinogenicity, as seen in related phenoxy compounds .

- Metabolite Analysis: Identify metabolic pathways (e.g., cytochrome P450-mediated oxidation) to clarify if toxicity arises from the parent compound or its derivatives .

Advanced: What analytical methods are suitable for quantifying trace impurities in this compound?

Answer:

- Chromatography:

- Spectroscopy: Validate purity via ¹H/¹³C NMR (e.g., δ 7.2–7.8 ppm for aromatic protons) and FTIR (C=N stretch at ~1640 cm⁻¹) .

Basic: What are the key incompatibilities and decomposition risks during experimental use?

Answer:

- Reactive Hazards: Avoid contact with oxidizing agents (e.g., permanganates, nitrates) to prevent exothermic decomposition .

- Moisture Sensitivity: Hydrolysis of the amidine group can occur in aqueous acidic/basic conditions; use anhydrous solvents (e.g., THF, DMF) for reactions .

- Metal Catalysis: Transition metals (e.g., Fe³⁺, Cu²⁺) may accelerate degradation; use glass or PTFE-lined equipment .

Advanced: How can researchers design structure-activity relationship (SAR) studies for analogs of this compound?

Answer:

- Scaffold Modification:

- Computational Modeling: Use DFT calculations (e.g., Gaussian 09) to predict binding affinities to target enzymes (e.g., acetyl-CoA carboxylase) .

Basic: What are the recommended waste disposal protocols for this compound?

Answer:

- Neutralization: Treat acidic/basic waste with NaOH/HCl to pH 7 before disposal.

- Incineration: Use high-temperature (≥ 1000°C) incinerators with scrubbers for halogenated waste to prevent dioxin formation .

- Regulatory Compliance: Follow EPA guidelines (e.g., RCRA Hazardous Waste Code U240 for chlorophenoxy compounds) .

Advanced: How can contradictory results in ecotoxicity assays (e.g., aquatic vs. soil models) be addressed?

Answer:

- Model Selection:

- Aquatic: Use Daphnia magna (OECD 202) to assess acute toxicity (LC₅₀).

- Soil: Test earthworm mortality (OECD 207) and microbial respiration rates in loam/clay soils .

- Bioavailability Studies: Measure adsorption coefficients (Kₐd) to determine soil mobility and bioavailability differences .

Basic: What solvents are compatible with this compound for crystallization?

Answer:

- Polar Aprotic Solvents: DMSO or DMF for high solubility at elevated temperatures.

- Crystallization: Use ethanol-water (7:3 v/v) for slow cooling to obtain needle-like crystals suitable for XRD analysis .

Advanced: What mechanistic studies are critical to elucidate its mode of action in plant growth inhibition?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.